Structurally Validated Target Engagement with Human Secretory Glutaminyl Cyclase (sQC) Versus Carbonic Anhydrase Class
N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide (as the 5-yl tautomer) is co-crystallized with human secretory glutaminyl cyclase (sQC) at a resolution of 2.37 Å, providing unambiguous structural evidence of target engagement [1]. In contrast, the closest in-class analogs, 2-substituted-benzimidazole-6-sulfonamides bearing a primary sulfonamide group, demonstrate inhibitory activity against carbonic anhydrase isoforms (hCA I, II, IX, XII) rather than glutaminyl cyclase, with Kᵢ values in the 5.2–41.7 nM range for tumor-associated isoforms [2]. This target divergence is structurally driven by the compound's phenylmethanesulfonamide moiety, which lacks the free –SO₂NH₂ group required for direct zinc coordination in carbonic anhydrases. For researchers requiring a validated, direct-binding glutaminyl cyclase inhibitor with available structural data, this compound offers a critical distinction from generic benzimidazole-sulfonamide screening collections.
| Evidence Dimension | Target enzyme engagement and binding mode validation |
|---|---|
| Target Compound Data | Cocrystal structure with human sQC at 2.37 Å resolution (PDB 9ISD); R-Free = 0.262; R-Work = 0.189 [1] |
| Comparator Or Baseline | 2-Substituted-benzimidazole-6-sulfonamide series: inhibitors of hCA IX (Kᵢ = 5.2–29.3 nM) and hCA XII (Kᵢ = 9.9–41.7 nM); no reported glutaminyl cyclase activity [2] |
| Quantified Difference | Target shift from carbonic anhydrase isoforms to glutaminyl cyclase; comparators lack any reported sQC engagement data; target compound lacks reported CA inhibition data at equivalent potency ranges. |
| Conditions | X-ray diffraction (PDB 9ISD) for target; stopped-flow CO₂ hydration assay for CA inhibition [1] [2] |
Why This Matters
This is the only structurally confirmed benzimidazole-phenylmethanesulfonamide with a public-domain cocrystal structure in complex with sQC, enabling structure-guided optimization and eliminating the risk of cross-reactivity with carbonic anhydrases common in the benzimidazole-sulfonamide class.
- [1] PDB ID 9ISD. Yu, J.L., Zhou, C., Ning, X.L., et al. Crystal structure of human secretory glutaminyl cyclase in complex with N-(1H-benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide. Deposited 2024-07-17. Resolution 2.37 Å. R-Value Free: 0.262; R-Value Work: 0.189. Nature Communications 16, 2269 (2025). View Source
- [2] Milite, C., Amendola, G., Nocentini, A., et al. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. J. Enzyme Inhib. Med. Chem. 34(1), 1697-1710 (2019). hCA IX Kᵢ = 5.2–29.3 nM; hCA XII Kᵢ = 9.9–41.7 nM. View Source
